molecular formula C11H8Cl2N2OS B1486821 6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098020-45-0

6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1486821
CAS No.: 2098020-45-0
M. Wt: 287.2 g/mol
InChI Key: QBIPICDKCOJNSD-UHFFFAOYSA-N
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Description

6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H8Cl2N2OS and its molecular weight is 287.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

The compound has been explored for its potential in antimicrobial activities. For instance, new derivatives of pyridothienopyrimidines and pyridothienotriazines, which include structures related to 6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, have been synthesized and evaluated for their in vitro antimicrobial activities. This research highlights the compound's utility in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antihypertensive Properties

The compound's derivatives have also been investigated for their antihypertensive properties. A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to the compound , demonstrated their effectiveness in lowering blood pressure in hypertensive rats. This indicates the potential of these derivatives in the development of new antihypertensive medications (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Antiproliferative Activities

The compound and its derivatives have been studied for their antiproliferative effects, particularly against cancer cell lines. For example, novel pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized, and their antiproliferative activities were evaluated on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. This research underscores the potential of these compounds in cancer therapy (Atapour-Mashhad et al., 2017).

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Research has detailed the synthesis of pyrimido-pyrimidinedithiones and related derivatives, highlighting the compound's utility in organic synthesis and the development of potentially bioactive molecules (Snieckus & Guimarães, 2014).

Antibacterial and Antifungal Activities

The compound's derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. A study on novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety demonstrated moderate to excellent growth inhibition of bacteria and fungi, indicating their potential as antimicrobial agents (Ashok, Holla, & Kumari, 2007).

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIPICDKCOJNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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